5-acetyl-1H-indole-2-carboxylic acid
Overview
Description
5-acetyl-1H-indole-2-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular structure of 5-acetyl-1H-indole-2-carboxylic acid consists of an indole core with an acetyl group at the 5th position and a carboxylic acid group at the 2nd position . The indole core is a heterocyclic compound that consists of a benzene ring fused to a pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-acetyl-1H-indole-2-carboxylic acid include a molecular weight of 203.194, a density of 1.4±0.1 g/cm3, a boiling point of 478.9±25.0 °C at 760 mmHg, and a flash point of 243.4±23.2 °C .Scientific Research Applications
Synthesis and Chemical Modification
- The derivatives of indole-3-acetic acid, including 5-acetyl-1H-indole-2-carboxylic acid, are used in designing novel research tools. These include immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or molecular probes (Ilić et al., 2005).
Biological Activity Studies
- A range of indole-2-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant antibacterial and moderate antifungal activities, indicating potential therapeutic applications (Raju et al., 2015).
Synthesis of Combined Indole-Benzimidazole Derivatives
- Research has been conducted on synthesizing novel indole-benzimidazole derivatives using indole carboxylic acids as a starting point. Such derivatives have applications in various biochemical and pharmacological research areas (Wang et al., 2016).
Anti-Inflammatory and Analgesic Activity
- Studies on indole-2-carboxylic acid derivatives have shown potential anti-inflammatory and analgesic activities, indicating their usefulness in pain management and inflammation research (Sondhi et al., 2007).
Synthesis of Fluorescent Probes
- Methyl 3-arylindole-2-carboxylates, synthesized using indole-2-carboxylic acids, exhibit solvent-sensitive emission. These compounds are potential candidates for use as fluorescent probes in various research applications, including biological imaging (Queiroz et al., 2007).
Electrochemical Properties Research
- The electrochemical properties of poly(indole-5-carboxylic acid) have been studied, with a focus on its redox behavior. These studies are critical for applications in materials science, particularly in the development of electroactive polymer films (Billaud et al., 2003).
Anticholinergic Activity Research
- Indole-2-carboxylic acid esters containing N-phenylpiperazine moiety have been synthesized and evaluated for their acetylcholinesterase and butyrylcholinesterase inhibitory activity, contributing to research in neurodegenerative diseases (Padrtová et al., 2020).
Synthesis of Polymer Nanowires
- Carboxylic group substituted polyindole derivatives have been synthesized and evaluated for their specific capacitance and energy densities. Such research is essential for developing advanced materials for supercapacitors (Ma et al., 2015).
Future Directions
properties
IUPAC Name |
5-acetyl-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6(13)7-2-3-9-8(4-7)5-10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPPDGXVPFOREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547227 | |
Record name | 5-Acetyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-1H-indole-2-carboxylic acid | |
CAS RN |
31380-57-1 | |
Record name | 5-Acetyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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